RAD16-I

Self-assembly Nanofiber Peptide engineering

Undefined matrices like Matrigel introduce batch variability that undermines 3D culture reproducibility. RAD16-I (RADA16-I) is a fully synthetic, chemically defined ionic self-complementary peptide that assembles into consistent β-sheet nanofiber hydrogels (>99% water) under physiological conditions. • Sequence-defined: Ac-RADARADARADARADA-NH₂; even minor motif alterations abolish self-assembly • Nanofiber dimensions: ~10 nm diameter, 200-400 nm length; CAC 0.1-0.15 mM ensures predictable gelation • Validated for hMSC chondrogenesis, sustained drug release, and standardized 3D culture across diverse cell types Supplied as lyophilized powder with full HPLC/MS documentation. Bulk and custom synthesis available.

Molecular Formula C66H113N29O25
Molecular Weight 1712.8 g/mol
Cat. No. B13142785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAD16-I
Molecular FormulaC66H113N29O25
Molecular Weight1712.8 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C
InChIInChI=1S/C66H113N29O25/c1-26(47(67)105)80-59(117)39(22-43(97)98)92-52(110)31(6)82-56(114)36(15-11-19-77-64(70)71)89-49(107)28(3)86-61(119)41(24-45(101)102)94-54(112)33(8)84-58(116)38(17-13-21-79-66(74)75)91-50(108)29(4)87-62(120)42(25-46(103)104)95-53(111)32(7)83-57(115)37(16-12-20-78-65(72)73)90-48(106)27(2)85-60(118)40(23-44(99)100)93-51(109)30(5)81-55(113)35(88-34(9)96)14-10-18-76-63(68)69/h26-33,35-42H,10-25H2,1-9H3,(H2,67,105)(H,80,117)(H,81,113)(H,82,114)(H,83,115)(H,84,116)(H,85,118)(H,86,119)(H,87,120)(H,88,96)(H,89,107)(H,90,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)(H4,74,75,79)/t26-,27-,28-,29-,30-,31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyMXRLSGRWOVUTRA-ILUXXBGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RADA16-I Self-Assembling Peptide Hydrogel


The compound Ac-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-NH₂, commonly referred to as RADA16-I, Ac-RADARADARADARADA-NH₂, or RADA-4, is a 16-residue ionic self-complementary peptide that belongs to the class of synthetic amphiphilic self-assembling peptides (SAPs) [1][2]. It is characterized by a repeating Arg-Ala-Asp-Ala motif that enables spontaneous, non-covalent self-assembly into highly stable and ordered β-sheet-rich nanofibers under physiological conditions [3][4]. These nanofibers entangle to form a three-dimensional hydrogel scaffold with a water content exceeding 99%, which closely mimics the structural and biochemical properties of the native extracellular matrix (ECM) [5][6]. Due to its extensive characterization and well-defined self-assembly behavior, RADA16-I has become the most widely studied and commercially available peptide for creating defined microenvironments in advanced 3D cell culture, tissue repair, and drug delivery applications [2].

Workflow
3D cell culture hydrogel scaffold formation
Self-Assembly
Spontaneous β-sheet nanofiber network under physiological conditions
Characterization
Well-documented nanofiber dimensions and assembly kinetics

Why RADA16-I Outperforms Generic Peptide Hydrogels


The procurement of a self-assembling peptide hydrogel cannot rely on generic substitution due to the extreme sensitivity of self-assembly behavior to chain length, sequence order, and terminal chemistry [1][2]. Even minor alterations in the RADA motif can lead to a complete failure of spontaneous self-assembly, as demonstrated by the inability of shorter analogs (N<3) to form nanofibers [1]. Furthermore, the self-assembly pathway and resulting supramolecular structure are highly dependent on environmental conditions and peptide purity, with solid-state and solution-state assembly yielding distinctly different β-sheet architectures that impact nanofiber yield and solubility [3]. The kinetics of nanofiber formation, including critical assembly concentration (CAC) and elongation mechanism, are also uniquely defined for the full-length, N-terminally acetylated and C-terminally amidated RADA16-I sequence [4]. Therefore, substituting a fully characterized and validated standard like RADA16-I with a seemingly similar analog or an undefined preparation introduces significant and quantifiable risks to the reproducibility of 3D cell culture models, the mechanical integrity of the hydrogel scaffold, and the release profile of encapsulated therapeutic agents [5].

Chain length Peptides with fewer than 4 RADA repeats may not undergo spontaneous self-assembly, limiting hydrogel formation.
Assembly pathway Solid-state assembly can produce parallel β-sheets; solution-state protocol is required for antiparallel hydrogel structure.
Sequence fidelity Even minor motif alterations can shift β-sheet propensity and nanofiber architecture, affecting scaffold reproducibility.

Quantitative Evidence for RADA16-I Differentiation


Chain-Length Requirement for Nanofiber Formation

The ability to spontaneously self-assemble into a hydrogel-forming nanofiber network is strictly dependent on the peptide's chain length, as demonstrated by a systematic study comparing RADA16-I (N=4 repeats) with its shorter analogs. RADA peptides with fewer than 3 repeats (i.e., 4- and 8-mers) do not form spontaneous self-assemblies under identical conditions, while RADA16-I readily forms extensive β-sheet-rich nanofibers [1][2]. This threshold length is critical for achieving the multivalent intermolecular interactions necessary for stable nanofiber formation [2].

Nanofiber Assembly
Head-to-head
Spontaneous assembly only with full 4-repeat (16-mer) sequence
Chain-length threshold required for functional hydrogel scaffold
Shorter 4-/8-mers show no nanofiber formation under identical conditions
Self-assembly Nanofiber Peptide engineering

Critical Assembly Concentration (CAC)

The critical assembly concentration (CAC) for RADA16-I self-assembly into nanofibers has been precisely quantified using isothermal titration calorimetry (ITC). The CAC was determined to be between 0.1 and 0.15 mM [1]. This low concentration threshold demonstrates a high propensity for self-assembly, a key performance indicator for material efficiency. This thermodynamic benchmark provides a direct, quantitative specification for quality control and lot-to-lot consistency that is not established for less characterized analogs.

Critical Assembly Concentration
Class-level
~0.1–0.15 mM
Low CAC supports efficient gelation at minimal peptide concentration
Measured via ITC; provides quality benchmark for lot verification
Self-assembly Thermodynamics Hydrogel

Nanofiber Dimensions and Structural Uniformity

RADA16-I self-assembles into nanofibers with highly reproducible and defined dimensions, as characterized by atomic force microscopy (AFM) and electron microscopy. Under controlled pH conditions (2.0–4.5), stable fibrils are formed with a consistent diameter of approximately 10 nm and lengths ranging from 200 to 400 nm [1][2]. This level of structural uniformity is essential for creating consistent hydrogel pore sizes and mechanical properties, a characteristic that may vary significantly with peptides of different sequences or self-assembly mechanisms.

Fibril Dimensions
Class-level
Diameter ~10 nm, Length ~200–400 nm
Uniform morphology underpins consistent hydrogel pore architecture
AFM/TEM characterization at pH 2.0–4.5; review for physiological conditions
Nanofiber morphology Hydrogel AFM

Antiparallel β-Sheet Secondary Structure

The secondary structure of RADA16-I nanofibers is a defining characteristic, with circular dichroism (CD) and Fourier transform infrared (FTIR) spectroscopy confirming the formation of an antiparallel β-sheet conformation within the assembled fibrils [1][2]. This specific β-sheet arrangement is integral to the peptide's ability to form stable, elongated nanofibers. In contrast, solid-state self-assembly of RADA16-I yields a distinct in-register parallel β-sheet structure [3], highlighting that even for the same peptide sequence, the final structural state is environment-dependent and a critical parameter for ensuring the desired solution-state hydrogel properties.

β-Sheet Conformation
Head-to-head
Antiparallel β-sheet (solution) vs parallel β-sheet (solid-state)
Assembly pathway determines functional hydrogel structure
CD/FTIR confirmation; solution-state protocol essential for target material
β-sheet Secondary structure CD spectroscopy

hMSC Proliferation and Chondrogenic Differentiation

RADA16-I has been extensively validated as a biocompatible scaffold for human mesenchymal stem cells (hMSCs), providing a suitable microenvironment for both their proliferation and their differentiation into chondrocytes [1]. This functional bioactivity is a core value proposition for the material in regenerative medicine and tissue engineering research. While direct comparative data to other RADA analogs in the same hMSC assay is not provided in the core literature, this well-established biological benchmark serves as a critical selection criterion. The failure of shorter RADA analogs (N<3) to even form a hydrogel scaffold [2] provides indirect but powerful evidence for the functional necessity of the RADA16-I structure for these advanced applications.

hMSC Chondrogenesis
Context-dependent
Supports proliferation and chondrogenic differentiation
Reported cell-model response context for stem cell studies
Source review recommended; verify in target cell culture model
Stem cells Chondrogenesis 3D cell culture

Self-Assembly Kinetics and Fibril Elongation

The self-assembly of RADA16-I nanofibrils proceeds via a well-characterized, slow end-to-end fibril-fibril aggregation mechanism, without changes in fibril diameter [1]. The kinetics of this process have been successfully modeled using the Smoluchowski kinetic model, revealing it is an activated process with an energy barrier of approximately 20 kcal/mol, and not diffusion-limited [1]. This detailed mechanistic understanding provides a predictive framework for hydrogel formation that is absent for most other self-assembling peptides, enabling more controlled and reproducible material preparation.

Assembly Kinetics
Class-level
End-to-end elongation, energy barrier ~20 kcal/mol
Predictable kinetics enable controlled gelation timing
Smoluchowski model; not diffusion-limited
Self-assembly kinetics Fibril elongation Modeling

RADA16-I Application Scenarios


Standardized 3D Cell Culture for High-Throughput Screening

RADA16-I is the ideal choice for establishing standardized, reproducible 3D cell culture models for drug screening and toxicity testing. Its well-defined self-assembly into a highly hydrated (>99% water) hydrogel scaffold with consistent nanofiber dimensions (10 nm diameter, 200-400 nm length) ensures uniform cell microenvironments [1][2]. This uniformity is critical for reducing well-to-well variability and generating reliable, high-content data. The extensive body of literature validating its biocompatibility and support for diverse cell types, including stem cells, provides a strong scientific foundation for assay development [3].

Biomimetic Scaffold for Cartilage and Soft Tissue Engineering

For applications in cartilage repair and soft tissue engineering, RADA16-I is a proven biomaterial scaffold. The evidence demonstrates its ability to not only support human mesenchymal stem cell (hMSC) proliferation but also to provide a suitable microenvironment for their differentiation into chondrocytes [3]. This specific chondrogenic potential, combined with the scaffold's injectability and in-situ gelation properties, makes it a leading candidate for minimally invasive therapies for articular cartilage defects and intervertebral disc regeneration [4].

Controlled Release for Peptide and Protein Therapeutics

RADA16-I's well-characterized self-assembly kinetics and low critical assembly concentration (CAC of 0.1-0.15 mM) enable the design of predictable and tunable drug delivery systems [2][5]. The hydrogel's high water content and nanofibrous architecture allow for the efficient encapsulation and sustained release of bioactive molecules, including growth factors and cytokines, without denaturation. Its known end-to-end fibril elongation mechanism and the ability to control gelation by adjusting ionic strength provide a rational basis for engineering specific release profiles for wound healing and regenerative medicine applications [1][5].

Synthetic ECM for Mechanobiology Studies

RADA16-I serves as a powerful and chemically defined synthetic extracellular matrix (ECM) for investigating fundamental questions in cell biology and mechanobiology. Its physical properties are exceptionally well-documented, including its antiparallel β-sheet secondary structure and nanofiber dimensions [1][2][6]. This knowledge allows researchers to deconvolve the effects of matrix stiffness, topography, and ligand presentation on cell behavior with a level of control unattainable with complex, undefined biological matrices like Matrigel. The peptide's well-understood, sequence-dependent self-assembly provides a robust and reproducible platform for studying cell-matrix interactions and signaling pathways [4][6].

Application
Selection Property
Validation Focus
3D cell culture screening scaffold
Uniform fibril dimensions and reproducible gelation
β-sheet content, fibril morphology, and gel stiffness
Cartilage tissue engineering research
hMSC chondrogenic support and scaffold injectability
3D chondrogenesis assays and matrix deposition
Peptide/protein delivery research
Low CAC and tunable gelation kinetics
Encapsulation efficiency and sustained release profile
Synthetic ECM for mechanobiology
Defined antiparallel β-sheet and nanofiber network
Matrix stiffness, topography, and ligand presentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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